Tert-butyl 7-(3-oxopropyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate
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Overview
Description
Tert-butyl 7-(3-oxopropyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate is a synthetic organic compound that belongs to the class of naphthyridines This compound is characterized by its complex structure, which includes a tert-butyl ester group, a 3-oxopropyl side chain, and a dihydro-1,8-naphthyridine core
Mechanism of Action
Target of Action
The compound “Tert-butyl 7-(3-oxopropyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate” could potentially interact with proteins or enzymes in the body that have affinity for its structural components. For example, the tert-butyl group is known to have unique reactivity patterns .
Biochemical Pathways
The compound could potentially be involved in various biochemical pathways, depending on its targets. For example, the tert-butyl group has been shown to be involved in biosynthetic and biodegradation pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on various factors, including its chemical structure and the characteristics of the biological system in which it is present. For example, the tert-butyl group is known to have unique reactivity patterns that could influence these properties .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of the compound. For example, the tert-butyl group is known to have unique reactivity patterns that could be influenced by these factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-(3-oxopropyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate typically involves multi-step organic reactions
Formation of the 1,8-naphthyridine core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and β-ketoesters under acidic or basic conditions.
Introduction of the tert-butyl ester group: This step often involves esterification reactions using tert-butyl alcohol and an acid catalyst.
Addition of the 3-oxopropyl group: This can be accomplished through a Michael addition reaction, where the naphthyridine core is reacted with an α,β-unsaturated carbonyl compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the 3-oxopropyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.
Substitution: The naphthyridine core can participate in substitution reactions, where various substituents can be introduced at different positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Electrophilic or nucleophilic reagents, depending on the desired substitution, can be used under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the 3-oxopropyl group may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 7-(3-oxopropyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Its naphthyridine core is of particular interest due to its structural similarity to various bioactive molecules. Researchers are exploring its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry
In industrial applications, the compound’s stability and reactivity make it suitable for use in the synthesis of specialty chemicals and advanced materials. It can be incorporated into polymers or used as a precursor for the production of high-performance materials.
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine derivatives: These compounds share the naphthyridine core but differ in their substituents, leading to variations in their chemical and biological properties.
Quinolines and isoquinolines: These are structurally related to naphthyridines and exhibit similar reactivity and applications.
Pyridines: While simpler in structure, pyridines can serve as precursors or analogs to naphthyridine compounds.
Uniqueness
Tert-butyl 7-(3-oxopropyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its tert-butyl ester group provides stability, while the 3-oxopropyl side chain offers sites for further functionalization, making it a versatile compound in both research and industrial contexts.
Properties
IUPAC Name |
tert-butyl 7-(3-oxopropyl)-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)18-10-4-6-12-8-9-13(7-5-11-19)17-14(12)18/h8-9,11H,4-7,10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMOLHVSIRMEEPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C1N=C(C=C2)CCC=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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